2-Chloro-5-(3,4-difluorophenyl)benzoic acid
Description
2-Chloro-5-(3,4-difluorophenyl)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine substituent at the 2-position and a 3,4-difluorophenyl group at the 5-position of the aromatic ring. For instance, derivatives of this compound have been utilized in the synthesis of boronic acid-containing molecules (e.g., 2-Chloro-5-(3,4-difluorophenylcarbamoyl)benzeneboronic acid) for drug discovery . Additionally, it serves as a precursor in the preparation of complex molecules targeting receptors such as MCHR1 and PPARγ .
Properties
IUPAC Name |
2-chloro-5-(3,4-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFWMSMMQZFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681238 | |
| Record name | 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179627-16-7 | |
| Record name | 4-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-difluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-Chloro-5-(3,4-difluorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. In the context of herbicides, it inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The presence and position of halogens (Cl, F) and functional groups significantly influence acidity, lipophilicity, and reactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Biological Activity
2-Chloro-5-(3,4-difluorophenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of chlorine and difluorophenyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several methods, including electrophilic aromatic substitution and Suzuki coupling reactions. The introduction of fluorine atoms into the aromatic ring is often achieved through these synthetic routes, which can significantly influence the compound's biological activity.
Common Synthetic Method:
- Suzuki Coupling Reaction: Utilizes 3,4-difluorophenylboronic acid and 2-chloro-5-bromo benzoic acid under palladium catalysis to yield the desired compound with high specificity and yield.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with active sites on enzymes or receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, potentially altering signaling pathways relevant to inflammation or cancer progression.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Anti-inflammatory Activity:
- Anticancer Potential:
- Toxicity Assessment:
Comparative Analysis
To understand the unique properties of this compound relative to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure | Biological Activity | Toxicity (LC50 mg/L) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Anticancer | 20.58 |
| 3,4-Difluorophenylacetic acid | Structure | Moderate anti-inflammatory | 15.00 |
| 2-Fluorobenzoic acid | Structure | Low anti-inflammatory | >25.00 |
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-Chloro-5-(3,4-difluorophenyl)benzoic acid?
Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid intermediates (e.g., 3,4-difluorophenylboronic acid) and a chloro-substituted benzoic acid precursor. Key steps include:
- Coupling conditions : Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
- Purification : Recrystallization or column chromatography to isolate the product, followed by NMR and LC-MS for purity validation.
- Challenges : Steric hindrance from the difluorophenyl group may require optimization of reaction time/temperature.
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR : ¹⁹F NMR is essential for verifying fluorine substituent positions, while ¹H NMR resolves aromatic proton splitting patterns (e.g., coupling constants for ortho/meta fluorine effects) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles, torsion angles, and halogen bonding interactions. For example, Matthews coefficient analysis determines solvent content in crystal lattices .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects isotopic patterns for chlorine .
Advanced: How can crystallographic data resolve ambiguities in halogenated benzoic acid derivatives?
Answer:
- Space group determination : X-ray diffraction identifies packing motifs (e.g., monoclinic vs. orthorhombic) influenced by halogen interactions. For example, Cl···F contacts may stabilize specific crystal forms .
- Electron density maps : SHELXL refines disordered structures caused by rotational freedom in the difluorophenyl group .
- Validation tools : R-factor analysis and residual density maps assess model accuracy, particularly for heavy atoms like chlorine .
Advanced: What strategies are employed to study biological interactions of this compound?
Answer:
- Enzyme inhibition assays : Fluorometric or calorimetric assays (e.g., ITC) quantify binding affinity to targets like kinases or proteases. For analogs, IC₅₀ values in the micromolar range have been reported .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with active sites, leveraging the compound’s lipophilicity (enhanced by fluorine) for membrane penetration .
- Metabolic stability studies : Liver microsome assays assess susceptibility to cytochrome P450 oxidation, guided by the electron-withdrawing effects of chlorine .
Advanced: How to reconcile contradictory data on biological activity across structurally similar analogs?
Answer:
- QSAR modeling : Correlates substituent effects (e.g., Cl vs. CF₃) with activity trends. For example, trifluoromethyl groups enhance lipophilicity but may reduce solubility .
- Comparative crystallography : Resolve steric clashes or hydrogen-bonding differences in target-binding pockets using analogs .
- Controlled assays : Standardize conditions (e.g., pH, solvent) to minimize variability in reported IC₅₀ values .
Advanced: What computational methods predict the reactivity of chloro and difluorophenyl substituents?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the chloro group’s σ* orbital may favor SNAr reactions .
- Reaction pathway simulations : Transition state modeling (e.g., Gaussian) identifies energy barriers for decarboxylation or esterification .
- Solvent effects : COSMO-RS models predict solvation free energy, critical for optimizing reaction yields in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
